molecular formula C22H22FN5O2 B11239565 3-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

3-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11239565
M. Wt: 407.4 g/mol
InChI Key: MUEDDDXBAQHAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a morpholine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as 4-methyl-6-(morpholin-4-yl)pyrimidine.

    Coupling Reaction: The pyrimidine intermediate is then coupled with 4-fluoroaniline under specific reaction conditions to form the desired product.

    Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with benzoyl chloride to yield 3-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: N-oxide derivatives of the morpholine ring.

    Reduction Products: Reduced forms of the nitro groups or other reducible functionalities.

    Substitution Products: Compounds where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

3-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets within the cell. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

  • 4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE
  • 3-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE
  • 3-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE

Uniqueness: The presence of the fluorine atom in 3-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

3-fluoro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22FN5O2/c1-15-13-20(28-9-11-30-12-10-28)27-22(24-15)26-19-7-5-18(6-8-19)25-21(29)16-3-2-4-17(23)14-16/h2-8,13-14H,9-12H2,1H3,(H,25,29)(H,24,26,27)

InChI Key

MUEDDDXBAQHAGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.